molecular formula C12H9F3N2O2S B1411958 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid CAS No. 1550051-26-7

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Cat. No. B1411958
CAS RN: 1550051-26-7
M. Wt: 302.27 g/mol
InChI Key: OSPVIUZFRNSMOG-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (MTPCA) is a compound that has gained attention in recent years due to its potential applications in various scientific fields. MTPCA is a type of organic acid and is composed of a thiazole ring with a carboxylic acid group at the fourth position and a methyl group at the fifth position. The compound has been studied for its potential applications in synthesis, research, and drug development.

Scientific Research Applications

  • Pharmacological Properties of Thiazole Compounds :

    • A study investigated the pharmacological properties of thiazole compounds, including spasmolytic properties and stimulant effects on the central nervous system. This research provides insights into the potential applications of thiazole derivatives in medicinal chemistry (Chance, Dirnhuber, & Robinson, 1946).
  • Synthesis of Thiazole Derivatives :

    • A method for synthesizing 2-substituted thiazole-5-carboxylate esters was developed, highlighting the chemical versatility and potential for creating diverse derivatives of thiazole compounds (Fong, Janowski, Prager, & Taylor, 2004).
  • Design of Heterocyclic γ-Amino Acids :

    • 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are being explored as mimics of protein secondary structures, which could have significant implications in drug design and protein engineering (Mathieu et al., 2015).
  • Development of Novel Fungicides :

    • The synthesis process of novel fungicides, including the preparation of 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid, demonstrates the agricultural applications of thiazole derivatives (Liu An-chang, 2012).
  • Creation of Anti-bacterial Thiazole Compounds :

    • Research on the synthesis of novel thiazole compounds containing ether structure revealed their potential anti-bacterial activities, pointing to their application in the development of new antimicrobial agents (Qiu Li-ga, 2015).
  • Elaboration of Trisubstituted Thiazoles :

    • Studies on the regioselectivity in the lithiation of methyl-substituted thiazole-carboxylic acids provide methods for the elaboration of trisubstituted thiazoles, crucial for the development of complex organic compounds (Cornwall, Dell, & Knight, 1991).

properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPVIUZFRNSMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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